5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene
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Overview
Description
5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene is an organic compound characterized by the presence of iodine, methoxymethoxy, and dimethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene typically involves the iodination of a precursor compound, such as 2-(methoxymethoxy)-1,3-dimethylbenzene. The iodination process can be carried out using iodine and an oxidizing agent in the presence of a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, and deiodinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-methoxybenzoic acid
- 5-Iodo-2-methoxypyridine
- 5-Iodo-2’-deoxyuridine
Uniqueness
Compared to similar compounds, 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C10H13IO2 |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
5-iodo-2-(methoxymethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H13IO2/c1-7-4-9(11)5-8(2)10(7)13-6-12-3/h4-5H,6H2,1-3H3 |
InChI Key |
LQXMLFYNHRYGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCOC)C)I |
Origin of Product |
United States |
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